molecular formula C12H23NO B13326860 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol

1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol

Cat. No.: B13326860
M. Wt: 197.32 g/mol
InChI Key: QEKGYSVFPOBJLA-UHFFFAOYSA-N
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Description

1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and a 3-methylpiperidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-methylpiperidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as sodium borohydride or lithium aluminum hydride is often used to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated or aminated cyclopentane derivatives.

Scientific Research Applications

1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((3-Methylpiperidin-1-yl)methyl)cyclobutan-1-ol: Similar structure but with a cyclobutane ring instead of cyclopentane.

    1-((3-Methylpiperidin-1-yl)methyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of cyclopentane.

    1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: Contains a similar piperidine moiety but with different functional groups.

Uniqueness

1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring and a 3-methylpiperidin-1-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

1-[(3-methylpiperidin-1-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C12H23NO/c1-11-5-4-8-13(9-11)10-12(14)6-2-3-7-12/h11,14H,2-10H2,1H3

InChI Key

QEKGYSVFPOBJLA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2(CCCC2)O

Origin of Product

United States

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